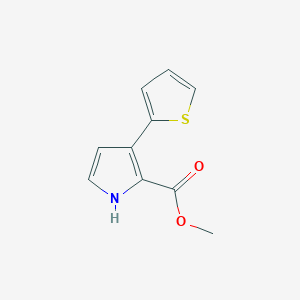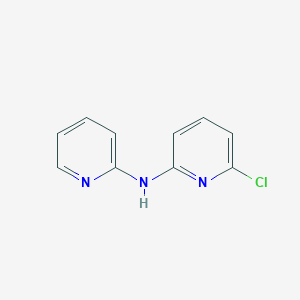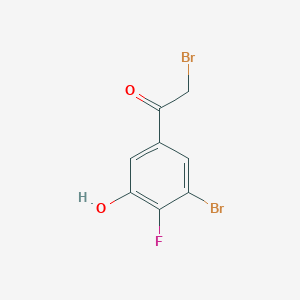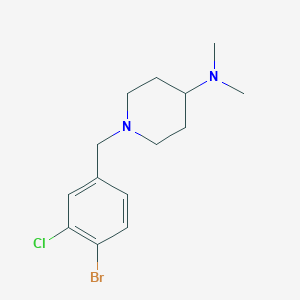
2'-Bromo-3'-fluoro-4'-hydroxyphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of 3’-fluoro-4’-hydroxyacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an appropriate solvent like acetic acid. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Fluoro-bromo-hydroxybenzophenone.
Reduction: Fluoro-hydroxyphenol.
Aplicaciones Científicas De Investigación
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2,12H,3H2 |
Clave InChI |
PWADVIPJHFVQNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)


![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)


